Hallactone A
Description
Hallactone A (C₁₉H₂₂O₆) is a naturally occurring lactone isolated from Podocarpus hallii, a coniferous plant native to specific ecosystems. It crystallizes as a colorless solid with a melting point of 266–268°C . Structurally, it features a bicyclic framework with hydroxyl and ester functional groups, which contribute to its moderate polarity and solubility in organic solvents.
Properties
Molecular Formula |
C19H22O6 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(1S,2R,4S,5R,6R,9R,17R)-5-hydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione |
InChI |
InChI=1S/C19H22O6/c1-7(2)12-8-5-10-14-18(3,9(8)6-11(20)24-12)16-13(25-16)15(21)19(14,4)17(22)23-10/h6-7,10,13-16,21H,5H2,1-4H3/t10-,13+,14-,15+,16+,18-,19-/m1/s1 |
InChI Key |
WXJASYTWXBVSQZ-UOMNFSLCSA-N |
SMILES |
CC(C)C1=C2CC3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C |
Isomeric SMILES |
CC(C)C1=C2C[C@@H]3[C@H]4[C@]([C@H]([C@H]5[C@@H]([C@@]4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C |
Canonical SMILES |
CC(C)C1=C2CC3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C |
Synonyms |
hallactone A hallolactone A |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Hallactone B shares the lactone core with this compound but incorporates a sulfate ester group (C₂₀H₂₄O₉S), increasing its molecular weight and thermal stability (mp 325–330°C) .
- Hainanolidol, a diterpene from Cephalotaxus species, lacks the ester functionality of this compound, resulting in lower oxygen content and amorphous morphology .
- Halophilol A diverges entirely with a phenolic backbone, linked to cytotoxicity in Iris halophila seeds .
Q & A
Q. How is Hallactone A identified and characterized in natural sources?
Q. What in vitro bioassays are used to evaluate this compound’s larvicidal activity?
Standard assays involve treating housefly (Musca domestica) larvae with this compound at varying concentrations (e.g., 10–100 μg/mL) and monitoring mortality rates over 24–72 hours. Dose-response curves and LC₅₀ values are calculated using probit analysis. Positive controls (e.g., commercial larvicides) and solvent controls are critical to validate results .
Q. How do researchers ensure the purity of this compound in experimental studies?
Purity is confirmed via analytical HPLC with UV detection (e.g., 254 nm) and comparison to authenticated standards. Impurity profiling (e.g., residual solvents, byproducts) requires GC-MS or LC-MS. Reproducibility across batches is ensured by documenting extraction protocols (e.g., solvent ratios, temperature) .
Q. What spectroscopic techniques are critical for determining this compound’s structure?
Key methods include:
- ¹H/¹³C NMR for carbon skeleton and functional groups.
- X-ray crystallography for absolute stereochemistry (if crystals are obtainable).
- High-resolution MS for molecular formula confirmation. Discrepancies in spectral data should prompt re-isolation or synthetic validation .
Q. What are the challenges in scaling up this compound isolation for large-scale studies?
Challenges include low natural abundance in Podocarpus hallii and degradation during extraction. Solutions involve optimizing extraction solvents (e.g., ethanol vs. methanol), temperature, and time. Semi-synthesis from abundant precursors may be explored .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Contradictions often arise from variations in:
Q. What in vivo models are appropriate for studying this compound’s toxicity and efficacy?
Rodent models (e.g., Mus musculus) are used for acute toxicity (LD₅₀) and pharmacokinetic studies (bioavailability, half-life). For ecological studies, non-target organism assays (e.g., Daphnia magna) evaluate environmental safety. Dose regimens must adhere to ethical guidelines (e.g., OECD 423) .
Q. How can computational methods predict this compound’s molecular targets and mechanism of action?
Molecular docking (e.g., AutoDock Vina) identifies potential protein targets (e.g., insect acetylcholinesterase). MD simulations assess binding stability. In silico ADMET predictions (e.g., SwissADME) guide experimental prioritization. Results require validation via enzyme inhibition assays .
Q. What strategies optimize this compound’s bioavailability for pharmacological applications?
Strategies include:
- Structural modification : Adding hydrophilic groups (e.g., –OH, –COOH) to enhance solubility.
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles.
- Prodrug design : Ester derivatives for improved absorption. Stability studies (pH, temperature) are essential .
Q. How does this compound’s stereochemistry influence its biological activity?
Enantioselective synthesis (e.g., chiral catalysts) and comparative bioassays are used to test individual stereoisomers. For example, the (3R,5S) configuration may exhibit higher larvicidal activity due to better target binding. Circular dichroism (CD) spectroscopy confirms stereochemical integrity .
Methodological Recommendations
- Experimental Design : Use PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to structure studies .
- Data Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
- Reproducibility : Document protocols in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
